5-bromo-1-methyl-3H-1lambda6,2-benzothiazol-1-one
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Overview
Description
5-bromo-1-methyl-3H-1lambda6,2-benzothiazol-1-one is a chemical compound with the molecular formula C8H8BrNOS and a molecular weight of 246.13 g/mol . It is a member of the benzothiazole family, which is known for its diverse biological activities and applications in various fields, including medicinal chemistry and material science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-1-methyl-3H-1lambda6,2-benzothiazol-1-one typically involves the bromination of 1-methyl-3H-1lambda6,2-benzothiazol-1-one. The reaction is carried out using bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like chloroform or dichloromethane . The reaction conditions usually involve stirring the mixture at room temperature or slightly elevated temperatures until the reaction is complete.
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
5-bromo-1-methyl-3H-1lambda6,2-benzothiazol-1-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction reactions, leading to the formation of different oxidation states or reduced forms.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, or alkoxides.
Oxidation and Reduction Reactions: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride can be used under controlled conditions.
Major Products Formed
Substitution Reactions: The major products are the substituted derivatives of this compound, where the bromine atom is replaced by the nucleophile.
Oxidation and Reduction Reactions: The major products are the oxidized or reduced forms of the compound, depending on the reagents and conditions used.
Scientific Research Applications
5-bromo-1-methyl-3H-1lambda6,2-benzothiazol-1-one has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Material Science: It is used in the development of novel materials with specific electronic or optical properties.
Chemical Biology: The compound is used as a probe or tool in chemical biology studies to investigate biological pathways and molecular interactions.
Industrial Applications: It is explored for its potential use in various industrial processes, including the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 5-bromo-1-methyl-3H-1lambda6,2-benzothiazol-1-one involves its interaction with specific molecular targets and pathways. The exact mechanism depends on the biological activity being studied. For example, in antimicrobial studies, the compound may inhibit the growth of microorganisms by interfering with their cell wall synthesis or metabolic pathways . In anticancer research, it may induce apoptosis or inhibit cell proliferation by targeting specific signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- 5-bromo-1-methyl-3H-1lambda6-[1,2]thiazolo[5,4-b]pyridin-1-one
- 7-bromo-1-methyl-3H-1lambda6,2-benzothiazol-1-one
Uniqueness
5-bromo-1-methyl-3H-1lambda6,2-benzothiazol-1-one is unique due to its specific substitution pattern and the presence of the bromine atom, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activities, making it valuable for specific applications in research and industry .
Properties
Molecular Formula |
C8H8BrNOS |
---|---|
Molecular Weight |
246.13 g/mol |
IUPAC Name |
5-bromo-1-methyl-3H-1,2-benzothiazole 1-oxide |
InChI |
InChI=1S/C8H8BrNOS/c1-12(11)8-3-2-7(9)4-6(8)5-10-12/h2-4H,5H2,1H3 |
InChI Key |
SAVFGEKSJJCJEE-UHFFFAOYSA-N |
Canonical SMILES |
CS1(=NCC2=C1C=CC(=C2)Br)=O |
Origin of Product |
United States |
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